Bis(benzonitrile)palladium(II) chloride
Overview
Description
Synthesis Analysis
Bis(benzonitrile)palladium(II) chloride is synthesized by growing crystals from solutions in benzonitrile. Its structure has been determined through single-crystal X-ray diffraction studies. Notably, this complex can lose benzonitrile to form cubic clusters, demonstrating its dynamic structural behavior under certain conditions (Olmstead et al., 2000).
Molecular Structure Analysis
The molecular structure of bis(benzonitrile)palladium(II) chloride features a planar, trans configuration. This structural configuration is crucial for its reactivity and interaction with other molecules. The ability to form cubic clusters further indicates a versatile structural adaptability, which is essential for its application in catalysis (Olmstead et al., 2000).
Chemical Reactions and Properties
This complex serves as an effective catalyst in various chemical reactions, including the cyclization reaction of aziridines with sulfur diimides, leading to the formation of imidazolidinethiones. The efficiency of bis(benzonitrile)palladium(II) chloride in catalyzing such reactions showcases its chemical versatility and potential in synthetic chemistry (Baeg & Alper, 1994).
Physical Properties Analysis
The physical properties, such as solubility and crystal formation, play a significant role in the application of bis(benzonitrile)palladium(II) chloride in catalysis and synthesis. Its ability to form stable crystals under various conditions is crucial for its use in structural studies and industrial applications.
Chemical Properties Analysis
The chemical properties of bis(benzonitrile)palladium(II) chloride, including its reactivity and interaction with different substrates, are fundamental to its widespread use in catalytic processes. Its role as a catalyst in the cyclization of aziridines and the formation of imidazolidinethiones highlights its importance in organic synthesis and the development of new synthetic methodologies (Baeg & Alper, 1994).
Scientific Research Applications
Catalyst for Cyclization Reactions : It is effective in catalyzing cyclization reactions of aziridines and sulfur diimides to produce imidazolidinethiones (Baeg & Alper, 1994).
X-ray Diffraction Studies : This compound has been used in single-crystal X-ray diffraction studies for understanding the structures of palladium complexes (Olmstead et al., 2000).
Catalyst in Organic Synthesis : It catalyzes germacranolides Cope rearrangement to elemanolides and transforms germacranolides into eudesmanolides (Barrero, Oltra, & Álvarez, 1998).
Hydration of Aromatic Nitriles : Used in synthesizing natural phosphate-supported palladium for hydration of aromatic nitriles to amides in aqueous medium (Hassine et al., 2016).
Cyclotrimerization of Alkynes : It acts as a catalyst in the cyclotrimerization of alkynes to produce benzene derivatives (Li, Jiang, & Chen, 2001).
Potential Anticancer Activity : Research suggests its role in the synthesis of new trinuclear organometallic palladium(II) complexes with potential anticancer activity (Askari et al., 2019).
Electrocatalysts for CO2 Reduction : It has been used to synthesize palladium(II) complexes as electrocatalysts for CO2 reduction (Idrees et al., 2021).
Supramolecular Aggregation Studies : Its role in supramolecular aggregation with aromatic donors and fullerene has been explored (Olmstead et al., 1996).
Homogenous Catalyst in Heck Cross-Coupling Reaction : It has been studied for its use as a homogenous catalyst in Heck cross-coupling reactions (Khairul et al., 2018).
Total Synthesis of Biologically Active Compounds : It is used in palladium-catalyzed bis-cyclization for the total synthesis of biologically active marine natural products (Inuki et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzonitrile;dichloropalladium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNOJTUTEXAZLD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(benzonitrile)palladium(II) chloride | |
CAS RN |
14220-64-5 | |
Record name | Bis(benzonitrile)dichloropalladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(benzonitrile)palladium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.